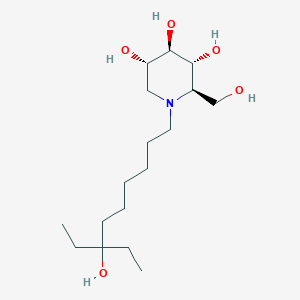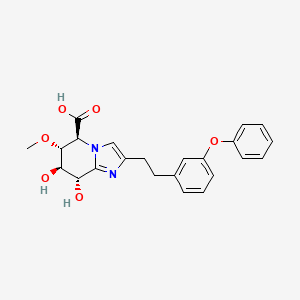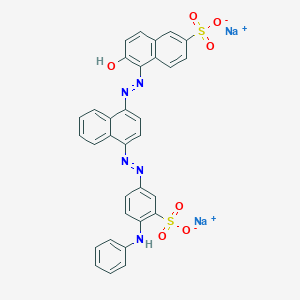
(Rac)-Vazegepant-13C,d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Rac)-Vazegepant-13C,d3 is a labeled compound used in scientific research. It is a derivative of Vazegepant, a calcitonin gene-related peptide receptor antagonist. The labeling with carbon-13 and deuterium (d3) allows for detailed studies using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Rac)-Vazegepant-13C,d3 involves the incorporation of carbon-13 and deuterium into the Vazegepant molecule. This can be achieved through various synthetic routes, including:
Carbon-13 Labeling: This involves the use of carbon-13 labeled precursors in the synthesis of Vazegepant. The reaction conditions typically include the use of catalysts and specific solvents to ensure the incorporation of the carbon-13 isotope.
Deuterium Labeling: Deuterium can be incorporated through hydrogen-deuterium exchange reactions or by using deuterated reagents. The reaction conditions often involve the use of deuterated solvents and specific catalysts to facilitate the exchange.
Industrial Production Methods: The industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions to ensure high yield and purity of the labeled compound. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs.
Aplicaciones Científicas De Investigación
(Rac)-Vazegepant-13C,d3 has a wide range of applications in scientific research, including:
Chemistry: Used in nuclear magnetic resonance spectroscopy and mass spectrometry to study the structure and dynamics of molecules.
Biology: Employed in metabolic studies to trace the pathways and interactions of Vazegepant in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Vazegepant.
Industry: Applied in the development of new drugs and therapeutic agents by providing detailed insights into the behavior of Vazegepant.
Mecanismo De Acción
The mechanism of action of (Rac)-Vazegepant-13C,d3 involves its interaction with the calcitonin gene-related peptide receptor. By binding to this receptor, it inhibits the activity of calcitonin gene-related peptide, which is involved in various physiological processes, including vasodilation and pain transmission. The labeled compound allows for detailed studies of these interactions at the molecular level, providing insights into the pathways and targets involved.
Comparación Con Compuestos Similares
Vazegepant: The parent compound, which is not labeled with carbon-13 or deuterium.
Other Calcitonin Gene-Related Peptide Receptor Antagonists: Compounds such as Rimegepant and Ubrogepant, which have similar mechanisms of action but different chemical structures.
Uniqueness: (Rac)-Vazegepant-13C,d3 is unique due to its labeling with carbon-13 and deuterium, which allows for advanced analytical studies. This labeling provides a distinct advantage in tracing and studying the compound’s behavior in various systems, making it a valuable tool in scientific research.
Propiedades
Fórmula molecular |
C36H46N8O3 |
|---|---|
Peso molecular |
642.8 g/mol |
Nombre IUPAC |
N-[3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-[4-[1-(trideuterio(113C)methyl)piperidin-4-yl]piperazin-1-yl]propan-2-yl]-4-(2-oxo-1H-quinolin-3-yl)piperidine-1-carboxamide |
InChI |
InChI=1S/C36H46N8O3/c1-24-19-25(20-28-23-37-40-33(24)28)21-32(35(46)43-17-15-42(16-18-43)29-9-11-41(2)12-10-29)39-36(47)44-13-7-26(8-14-44)30-22-27-5-3-4-6-31(27)38-34(30)45/h3-6,19-20,22-23,26,29,32H,7-18,21H2,1-2H3,(H,37,40)(H,38,45)(H,39,47)/i2+1D3 |
Clave InChI |
JJVAPHYEOZSKJZ-JVXUGDAPSA-N |
SMILES isomérico |
[2H][13C]([2H])([2H])N1CCC(CC1)N2CCN(CC2)C(=O)C(CC3=CC4=C(C(=C3)C)NN=C4)NC(=O)N5CCC(CC5)C6=CC7=CC=CC=C7NC6=O |
SMILES canónico |
CC1=CC(=CC2=C1NN=C2)CC(C(=O)N3CCN(CC3)C4CCN(CC4)C)NC(=O)N5CCC(CC5)C6=CC7=CC=CC=C7NC6=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(E)-[3-(trifluoromethoxy)phenyl]methylideneamino]acetamide](/img/structure/B12383429.png)
![(4aS,5R,6S,8R,8aS)-8-hydroxy-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B12383437.png)
![benzyl 3-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamoyl]-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B12383444.png)







